molecular formula C18H23N3O3 B11023655 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11023655
M. Wt: 329.4 g/mol
InChI Key: HOIIMXLIFZRVFJ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and piperidinylmethyl groups in the molecule suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step usually involves the use of a suitable electrophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced onto the pyridazinone core.

    Attachment of the Piperidinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the piperidinylmethyl group is attached to the pyridazinone core using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyridazinone core or the piperidinylmethyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce reduced pyridazinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the piperidinylmethyl group, which may affect its biological activity.

    2-(Piperidin-1-ylmethyl)pyridazin-3(2H)-one: Lacks the dimethoxyphenyl group, which may influence its pharmacological properties.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

The unique combination of the dimethoxyphenyl and piperidinylmethyl groups in 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may confer distinct biological activities and therapeutic potential compared to similar compounds. This uniqueness can be attributed to the specific interactions of these functional groups with biological targets.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C18H23N3O3/c1-23-16-8-6-14(12-17(16)24-2)15-7-9-18(22)21(19-15)13-20-10-4-3-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3

InChI Key

HOIIMXLIFZRVFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCC3)OC

Origin of Product

United States

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